molecular formula C8H11ClN2 B1443304 6-Chloro-N-isopropyl-2-pyridinamine CAS No. 1220034-36-5

6-Chloro-N-isopropyl-2-pyridinamine

Cat. No.: B1443304
CAS No.: 1220034-36-5
M. Wt: 170.64 g/mol
InChI Key: MXLUWILNJVZECS-UHFFFAOYSA-N
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Description

6-Chloro-N-isopropyl-2-pyridinamine is a chemical compound with the molecular formula C8H11ClN2 . It is also known as 2-Amino-6-chloropyridine .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass of the molecule is 170.639 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a solid form and a melting point of 69-73 °C .

Scientific Research Applications

Activation and Reduction with Osmium-Hexahydride

The hexahydride complex OsH6(PiPr3)2 reacts with 2-vinylpyridine to give the trihydride derivative, demonstrating selective deuteration at the β- and γ-positions of the pyridine ring. This complex also catalyzes the hydrogenation of 2-vinylpyridine to 2-ethylpyridine under certain conditions, showcasing its potential in organic transformations and synthesis processes (Barrio, Esteruelas, & Oñate, 2004).

Influence of Substituents on Aluminum Complexes

A study on N-(Alkyl or TMS)-2-pyridinamine ethyl aluminum complexes reveals the effect of substituents on structure, volatility, and fluorescence. The research found that certain substituents can influence the agglomeration, volatility, and fluorescence spectrum of these complexes, indicating their potential applications in materials science and as fluorescence markers (Liu, Yang, Ding, & Xia, 2020).

Preparation of Chlorinated Pyridines

Research on the preparation of 2-Chloro-6-(trichloromethyl)pyridine through the chlorination of 2-methylpyridine hydrochloride under specific conditions highlights a method for producing key intermediates in organic synthesis, potentially useful for the development of new chemicals and pharmaceuticals (Xiao-shan, 2009).

Antimicrobial Activities and DNA Interaction

Investigations into the antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine showcase its potential biological applications. The study includes structural and spectroscopic analysis, providing insights into its interaction with biomolecules and possible use in medical research (Evecen, Kara, İdil, & Tanak, 2017).

Catalytic and Antiproliferative Activities

Copper(ii) complexes with pyridine derivatives were studied for their catalytic activity in the oxidation of alkanes and alcohols, as well as for their antiproliferative activity against human carcinoma cells. This research suggests the potential of such complexes in catalysis and as therapeutic agents in cancer treatment (Choroba et al., 2019).

Biochemical Analysis

Biochemical Properties

6-Chloro-N-isopropyl-2-pyridinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a catalyst in certain reactions and can form complexes with metal ions . The nature of these interactions often involves the formation of hydrogen bonds and coordination bonds, which can alter the activity of the enzymes and proteins it interacts with .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain kinases, which are crucial for cell signaling . This inhibition can result in downstream effects on gene expression and cellular function. Additionally, the compound can induce changes in the conformation of proteins, affecting their activity and interactions with other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are crucial for understanding the long-term implications of using this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, including damage to tissues and organs . These findings highlight the importance of careful dosage optimization in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects . The distribution pattern is essential for understanding the compound’s overall impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . These localization patterns are critical for elucidating the compound’s mechanism of action and its potential therapeutic targets.

Properties

IUPAC Name

6-chloro-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-6(2)10-8-5-3-4-7(9)11-8/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLUWILNJVZECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272971
Record name 6-Chloro-N-(1-methylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-36-5
Record name 6-Chloro-N-(1-methylethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(1-methylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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